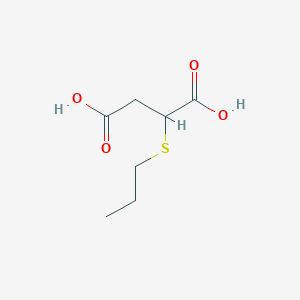
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position of the piperidine ring, along with tert-butyl and methyl ester groups at the 1st and 4th positions, respectively. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.
Métodos De Preparación
The synthesis of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves several steps, including the formation of the piperidine ring, introduction of the fluorine atom, and esterification reactions. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The tert-butyl and methyl ester groups are then introduced through esterification reactions using tert-butyl alcohol and methanol, respectively, in the presence of acid catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying the biological activity of piperidine derivatives, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The ester groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate can be compared with other piperidine derivatives, such as:
1-O-tert-butyl 4-O-methyl (3S,4R)-3-chloropiperidine-1,4-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and interactions with molecular targets.
1-O-tert-butyl 4-O-methyl (3S,4R)-3-methylpiperidine-1,4-dicarboxylate: Features a methyl group at the 3rd position, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20FNO4 |
|---|---|
Peso molecular |
261.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl (3S,4R)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
YUFJCQYJBJXLJH-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
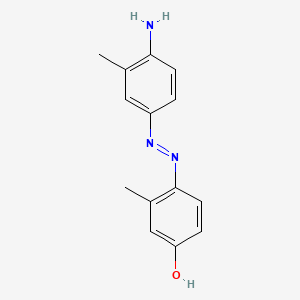
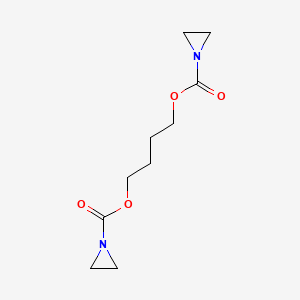
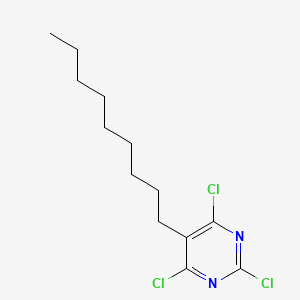
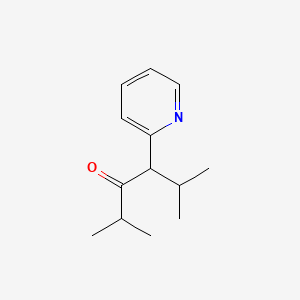
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
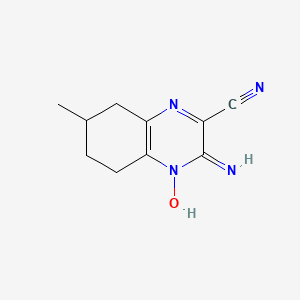
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
